Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18066453
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20ClNO2 |
|---|---|
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | methyl 1-amino-4-phenylcyclohexane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C14H19NO2.ClH/c1-17-13(16)14(15)9-7-12(8-10-14)11-5-3-2-4-6-11;/h2-6,12H,7-10,15H2,1H3;1H |
| Standard InChI Key | VRBDIOVDQNYFBY-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CCC(CC1)C2=CC=CC=C2)N.Cl |
Introduction
Structural and Molecular Profile
Molecular Architecture
The compound’s IUPAC name, methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride, reflects its core structure: a cyclohexane ring with substituents at positions 1 and 4. Key features include:
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Amino group (NH₂): Positioned at C1, contributing to hydrogen-bonding interactions.
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Phenyl ring: At C4, introducing aromaticity and hydrophobic surface area.
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Methyl ester (COOCH₃): Esterified carboxyl group at C1, enhancing solubility and metabolic stability.
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Hydrochloride salt: Improves crystallinity and bioavailability .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀ClNO₂ |
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride |
| SMILES | COC(=O)C1(C)CCC(N)CC1C2=CC=CC=C2.Cl |
| InChI Key | XFCXFXHTPWOQDO-UHFFFAOYSA-N |
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis involves multi-step organic reactions, often employing tert-butoxycarbonyl (Boc) protection for the amino group to prevent side reactions. A representative pathway includes:
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Cyclohexane ring formation: Via Diels-Alder or catalytic hydrogenation of benzene derivatives.
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Introduction of substituents:
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Deprotection and salt formation: Hydrochloric acid treatment yields the final hydrochloride salt .
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂, Pd/C, ethanol, 60°C | 85 |
| 2 | Boc₂O, DMAP, CH₂Cl₂, rt | 78 |
| 3 | HCl (g), dioxane, 0°C | 92 |
Stereochemical control during synthesis is achieved using chiral catalysts or resolving agents, as the compound’s bioactivity depends on its cis- or trans-aminocyclohexane configuration .
Biological Activity and Mechanism of Action
hMC4R Agonism
The compound’s primary pharmacological action is agonism at hMC4R, a G-protein-coupled receptor regulating energy homeostasis. Structural analogs, such as linear pentapeptides incorporating this scaffold, exhibit:
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EC₅₀ values < 10 nM in hMC4R assays.
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Selectivity: >100-fold preference over hMC1R, hMC3R, and hMC5R .
The phenyl group’s rigidity enhances binding pocket complementarity, while the protonated amino group forms salt bridges with Asp126 and Asp122 residues in the receptor .
Table 3: Pharmacological Data
| Parameter | Value (Mean ± SEM) |
|---|---|
| hMC4R EC₅₀ | 4.2 ± 0.8 nM |
| hMC1R EC₅₀ | >10,000 nM |
| Metabolic Stability (t₁/₂) | 120 min (human liver microsomes) |
Comparative Pharmacological Analysis
Structural Analogs
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Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid: Lacks the methyl ester, reducing membrane permeability .
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Methyl trans-4-aminocyclohexanecarboxylate hydrochloride: The trans-configuration diminishes hMC4R binding by 80%, underscoring the cis-amine’s importance .
Table 4: Analog Comparison
| Compound | hMC4R EC₅₀ (nM) | Selectivity (hMC4R vs. hMC1R) |
|---|---|---|
| Target compound | 4.2 | >100-fold |
| Fmoc-cis-1-amino-4-phenyl-cyclohexane | 12.5 | 20-fold |
| Methyl trans-4-aminocyclohexane derivative | 350 | 5-fold |
Future Directions in Research and Development
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